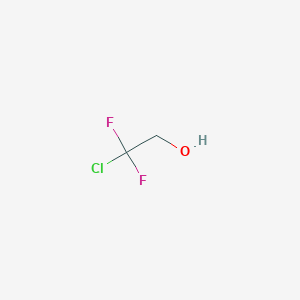

2-Chloro-2,2-difluoroethanol

Beschreibung

The exact mass of the compound 2-Chloro-2,2-difluoroethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-2,2-difluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,2-difluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSLNKPYNZTHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397556 | |

| Record name | 2-chloro-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-00-6 | |

| Record name | 2-chloro-2,2-difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,2-difluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

preparation of 2-Chloro-2,2-difluoroethanol

An In-depth Technical Guide to the Laboratory-Scale Preparation of 2-Chloro-2,2-difluoroethanol

Introduction

2-Chloro-2,2-difluoroethanol is a valuable fluorinated building block, poised for significant applications in the fields of pharmaceutical development, agrochemicals, and materials science. Its unique trifunctional nature—possessing a primary alcohol for derivatization, a gem-difluoro group to modulate electronic properties and metabolic stability, and a chlorine atom for further synthetic manipulation—makes it a highly attractive intermediate. This guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of 2-Chloro-2,2-difluoroethanol. As your Senior Application Scientist, I will not only detail the protocol but also elucidate the underlying chemical principles and rationale that ensure a safe, efficient, and reproducible synthesis.

Synthetic Strategy: Reduction of an Ester Precursor

The most robust and accessible pathway to 2-Chloro-2,2-difluoroethanol is the reduction of a corresponding chlorodifluoroacetic acid derivative. Our strategy centers on the use of Ethyl 2-chloro-2,2-difluoroacetate as the starting material, a compound that is commercially available and serves as a stable, easily handled precursor.[1]

Causality of Reagent Selection:

-

Starting Material: Ethyl 2-chloro-2,2-difluoroacetate is chosen for its stability and the fact that the ester functional group is readily and selectively reduced to a primary alcohol without affecting the C-F or C-Cl bonds under the chosen conditions.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent nucleophilic reducing agent, uniquely capable of efficiently reducing esters to primary alcohols.[2][3] Unlike milder reagents such as sodium borohydride, which are generally ineffective for ester reduction, LiAlH₄ provides the necessary reactivity for a high-yield conversion.[4]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic acyl substitution. First, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxyaluminate salt. A subsequent aqueous workup protonates the alkoxide to yield the final product, 2-Chloro-2,2-difluoroethanol.

Caption: LiAlH₄ reduction of an ester to a primary alcohol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions is critical for success, as LiAlH₄ reacts violently with water.[3]

Apparatus Setup

-

A three-necked round-bottom flask is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Fit the central neck with an overhead mechanical stirrer.

-

Fit one side neck with a pressure-equalizing dropping funnel, sealed with a rubber septum.

-

Fit the other side neck with a reflux condenser, topped with a gas bubbler or nitrogen/argon inlet to maintain an inert atmosphere.

Procedure

-

Preparation of Hydride Suspension: To the reaction flask, charge lithium aluminum hydride (LiAlH₄) (1.2 eq.) and anhydrous diethyl ether or tetrahydrofuran (THF). Stir the resulting suspension under inert gas.

-

Preparation of Ester Solution: In a separate dry flask, prepare a solution of Ethyl 2-chloro-2,2-difluoroacetate (1.0 eq.) in the same anhydrous solvent.

-

Addition of Ester: Transfer the ester solution to the dropping funnel via cannula. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the ester solution dropwise to the stirred suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing via Gas Chromatography (GC).

-

Work-up (Quenching): This is the most hazardous step and must be performed with extreme caution behind a blast shield.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular solid is formed.

-

-

Isolation:

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional solvent (diethyl ether or THF).

-

Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10g ester) | Notes |

| Ethyl 2-chloro-2,2-difluoroacetate | 1.0 eq | 10.0 g (63.1 mmol) | Ensure high purity and anhydrous. |

| Lithium Aluminum Hydride (LiAlH₄) | 1.2 eq | 2.87 g (75.7 mmol) | A potent reducing agent; handle with extreme care under inert atmosphere.[2] |

| Anhydrous Diethyl Ether/THF | - | 200 mL | Must be rigorously dried. THF is often preferred for its higher boiling point and solvating power. |

| Reaction Temperature | - | 0 °C to Room Temp. | Control of exotherm during addition is critical for safety and selectivity. |

| Reaction Time | - | 2-4 hours | Monitor by TLC or GC for completion. |

Purification and Characterization

Purification

The crude product obtained after solvent removal is typically purified by fractional distillation under reduced pressure . This is necessary to separate the desired alcohol from any high-boiling impurities or byproducts.

Characterization: A Self-Validating System

The identity and purity of the synthesized 2-Chloro-2,2-difluoroethanol must be confirmed through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The expected signals are:

-

A triplet of triplets for the single proton on the carbon bearing the fluorine atoms (CH-CF₂), due to coupling with both the two fluorine atoms and the two protons of the adjacent CH₂ group.

-

A doublet of triplets for the two protons of the methylene group (CH₂-OH), due to coupling to the adjacent CH proton and the hydroxyl proton (in anhydrous solvents).

-

A broad singlet or triplet for the hydroxyl proton (CH₂-OH), which may exchange with trace moisture.[5][6]

-

-

¹⁹F NMR: The fluorine NMR spectrum should show a doublet, as the two equivalent fluorine atoms are coupled to the adjacent single proton.[7]

-

¹³C NMR: The carbon spectrum will confirm the presence of two carbon atoms with distinct chemical shifts, with the carbon attached to the fluorine atoms showing a characteristic triplet due to one-bond C-F coupling.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC: A single major peak on the gas chromatogram is indicative of high purity.[8]

-

MS: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic signature of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio), confirming the molecular weight and elemental composition.

-

Experimental Workflow

Caption: Overall workflow from synthesis to final product characterization.

Safety Precautions and Hazard Management

Working with halogenated compounds and powerful reducing agents requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.[9][10]

| Chemical | Primary Hazards | Recommended Handling Practices |

| Lithium Aluminum Hydride | Pyrophoric, reacts violently with water to produce flammable H₂ gas, corrosive upon reaction with moisture.[3] | Handle exclusively in an inert atmosphere (glovebox or Schlenk line). Use dry, non-sparking tools. Plan quenching procedure carefully and perform behind a blast shield. |

| Anhydrous Ethers (Et₂O, THF) | Extremely flammable, can form explosive peroxides upon storage. | Use in a certified chemical fume hood away from ignition sources. Always use freshly opened containers or test for peroxides before use. |

| 2-Chloro-2,2-difluoroethanol | Halogenated alcohol: Expected to be toxic, irritant, and harmful if absorbed through the skin. | Handle in a fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (e.g., nitrile inner, neoprene outer), splash goggles, and a lab coat.[11][12] |

| Ethyl 2-chloro-2,2-difluoroacetate | Irritant, potential sensitizer. | Avoid inhalation and contact with skin and eyes. Use standard PPE in a well-ventilated area or fume hood. |

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

-

Hand Protection: Due to the halogenated nature of the product, double-gloving is mandatory. An inner nitrile glove with an outer, more resistant glove such as neoprene or Viton is recommended.[11]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Conclusion

The synthesis of 2-Chloro-2,2-difluoroethanol via the lithium aluminum hydride reduction of its corresponding ethyl ester is a reliable and scalable laboratory method. The success of this protocol hinges on the meticulous control of reaction conditions, particularly the maintenance of an inert and anhydrous environment, and a deep respect for the hazards associated with the reagents. By following the detailed procedures and safety guidelines outlined in this guide, researchers can confidently prepare this versatile fluorinated building block for further investigation and application in drug discovery and materials science.

References

- Process for preparing 2,2-difluoroethanol. (2013). Google Patents.

- Process for preparing 2,2-difluoroethanol. (2015). Google Patents.

- Process for preparing 2,2-difluoroethanol. (2014). Google Patents.

- Preparation method of 2,2-difluoroethanol. (2014). Google Patents.

-

Roy, K. (n.d.). Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. Retrieved from [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

PSFC Halogenated Solvents. (n.d.). MIT. Retrieved from [Link]

-

Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

-

Shinde, S. S., et al. (2017). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. Retrieved from [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Working safely with solvents. (2021). University College London. Retrieved from [Link]

-

Problems in Chemistry. (2024). NMR spectra of 2-Chloroethanol. YouTube. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies. Retrieved from [Link]

-

Acetic acid, chlorofluoro-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Halogenated Solvents. (n.d.). Vanderbilt University. Retrieved from [Link]

-

1,1-Dichloro-2,2-difluoroethylene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Halogenated Solvents. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Yadav, R., et al. (2021). GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation). PubMed. Retrieved from [Link]

-

Elguero, J., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 5. 2,2-Difluoroethanol(359-13-7) 1H NMR [m.chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-2,2-difluoroethanol

Introduction: The Unique Profile of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating metabolic stability, lipophilicity, and binding affinity. 2-Chloro-2,2-difluoroethanol (CAS: 464-00-6) emerges as a pivotal C2 building block, offering a unique constellation of reactive sites.[1][2] Its structure, featuring a primary alcohol, a chlorine atom, and a geminal difluoro group, presents a fascinating case study in chemical reactivity, where the interplay of inductive effects and functional group characteristics dictates its synthetic utility.

This guide provides an in-depth analysis of the core reactivity of 2-Chloro-2,2-difluoroethanol. We will move beyond simple reaction schemes to explore the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is a prerequisite for its effective and safe use. The strong electronegativity of the fluorine and chlorine atoms significantly influences the molecule's physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 464-00-6 | [1][3] |

| Molecular Formula | C₂H₃ClF₂O | [1] |

| Molecular Weight | 116.49 g/mol | [1] |

| Boiling Point | 93-95 °C | [3] |

| Density | ~1.431 g/cm³ (Predicted) | [3] |

| Appearance | Clear liquid | [3] |

Safety Summary: 2-Chloro-2,2-difluoroethanol is a hazardous chemical. GHS classifications indicate it may be a flammable liquid and can cause skin and serious eye irritation.[1][3] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Core Reactivity Principles: An Electronic Analysis

The reactivity of 2-Chloro-2,2-difluoroethanol is dominated by the powerful electron-withdrawing inductive effects (-I) of the halogen atoms. This electronic pull creates distinct reactive centers within the molecule, which is the key to unlocking its synthetic potential.

-

The C1 Carbon: The carbon bearing the hydroxyl group (C1) is adjacent to the highly electron-deficient C2 carbon. This proximity influences the acidity of the C1 protons and the nucleophilicity of the hydroxyl oxygen.

-

The C2 Carbon: Substituted with two fluorine atoms and one chlorine atom, this carbon is extremely electron-poor. This makes the C-Cl bond susceptible to nucleophilic attack, although steric hindrance from the fluorine atoms must be considered.

-

The Hydroxyl Group: As with most alcohols, the -OH group is a poor leaving group.[4] Its reactivity in substitution reactions is contingent upon its protonation or conversion into a more competent leaving group, such as a tosylate or mesylate.

Caption: Key reactive centers in 2-Chloro-2,2-difluoroethanol.

Nucleophilic Substitution: Targeting the C-Cl and C-O Bonds

Nucleophilic substitution is a primary pathway to functionalize this molecule. The choice of nucleophile and reaction conditions determines whether the reaction occurs at the C-Cl or C-O bond.

A. Substitution at the C2 Position (Displacement of Chloride)

While the C2 carbon is sterically shielded by three halogen atoms, the C-Cl bond is the most labile and can be displaced by potent nucleophiles. This reaction is fundamental to producing valuable intermediates. For instance, processes have been developed to synthesize 2,2-difluoroethanol precursors by reacting related chloro-difluoro-ethanes with carboxylate salts.[5][6] This proceeds via a classic Sₙ2 mechanism.

Mechanism Causality: The Sₙ2 pathway is favored because the formation of a primary carbocation at C2 is highly unstable, ruling out an Sₙ1 mechanism. The success of the reaction relies on a nucleophile strong enough to overcome the steric hindrance and a solvent system that can facilitate the bimolecular collision.

B. Substitution at the C1 Position (Displacement of the Hydroxyl Group)

Direct displacement of the hydroxyl group is unfeasible due to its nature as a poor leaving group (OH⁻ is a strong base).[4][7] To facilitate substitution at C1, the hydroxyl group must first be converted into a good leaving group. A common and highly effective strategy is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).

Sources

- 1. 2-Chloro-2,2-difluoroethan-1-ol | C2H3ClF2O | CID 3864148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 2-CHLORO-2,2-DIFLUOROETHANOL | 464-00-6 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 6. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

A Comprehensive Spectroscopic and Structural Analysis of 2-Chloro-2,2-difluoroethanol: A Technical Guide

Foreword: The comprehensive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, conformation, and electronic environment. This guide focuses on 2-Chloro-2,2-difluoroethanol (CF₂ClCH₂OH), a halogenated alcohol. It is important to note that while extensive experimental data for this specific molecule is not prevalent in publicly accessible databases, this guide will synthesize a robust and predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. We will explore the anticipated spectroscopic features, provide field-proven methodologies for their acquisition, and interpret the expected data to construct a full structural profile.

Introduction and Conformational Landscape

2-Chloro-2,2-difluoroethanol is a small, halogenated organic molecule whose physical and chemical properties are dictated by the interplay of its constituent atoms. The presence of electronegative fluorine and chlorine atoms, alongside a hydroxyl group capable of hydrogen bonding, suggests a complex conformational landscape that will profoundly influence its spectroscopic signatures.

Rotation around the central carbon-carbon bond gives rise to different rotational isomers, or conformers. The most significant of these are the anti (or staggered) and gauche conformations. In the anti conformation, the bulky chlorine atom and the hydroxyl group are positioned 180° apart, minimizing steric hindrance. However, in the gauche conformation, the hydroxyl group is in closer proximity to the halogen atoms, which can allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the electronegative chlorine or fluorine atoms. This interaction can stabilize the gauche form, making it the more populated, and potentially the most stable, conformer, a phenomenon observed in related molecules like 2-chloroethanol.[1] The equilibrium between these conformers is temperature-dependent and will be reflected in the vibrational spectra.

Caption: Predicted equilibrium between Gauche and Anti conformers.

Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy probes the stretching and bending of molecular bonds, providing a unique fingerprint. For 2-Chloro-2,2-difluoroethanol, the IR and Raman spectra are expected to show distinct bands corresponding to its functional groups. The presence of multiple conformers may lead to the appearance of split or broadened peaks, particularly at lower temperatures.

Expected Key Vibrational Modes:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Comments |

| O-H Stretch | 3600 - 3300 | Strong, Broad | Weak | The broadness is due to hydrogen bonding (intermolecular or intramolecular). A sharper peak around 3650 cm⁻¹ may appear in dilute, non-polar solutions indicating free O-H. |

| C-H Stretch (CH₂) | 3000 - 2850 | Medium | Medium | Asymmetric and symmetric stretching of the methylene group. |

| C-F Stretches | 1150 - 1050 | Very Strong | Weak-Medium | The high electronegativity of fluorine results in a large dipole moment change, leading to very strong IR absorption. Multiple bands are expected due to asymmetric and symmetric stretching. |

| C-O Stretch | 1050 - 1000 | Strong | Weak | Typical for primary alcohols. |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Strong | This region is characteristic of carbon-halogen bonds. |

| C-C Stretch | 950 - 850 | Weak | Medium |

Experimental Protocol: Acquiring a High-Resolution FT-IR Spectrum

-

Sample Preparation: For a liquid sample, the most straightforward method is to place a single drop between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.

-

Background Collection: Place the empty, clean salt plates (or an empty gas cell for vapor-phase analysis) into the spectrometer's sample compartment. Run a background scan (typically 16-32 scans are co-added) to measure the spectrum of the atmosphere (CO₂, H₂O) and the cell windows, which will be subtracted from the sample spectrum.

-

Sample Analysis: Place the prepared sample in the sample compartment.

-

Acquisition: Acquire the sample spectrum using the same parameters as the background scan. A typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For 2-Chloro-2,2-difluoroethanol, ¹H, ¹³C, and ¹⁹F NMR will each provide critical pieces of the structural puzzle.

¹H NMR

The proton NMR spectrum is expected to be relatively simple but informative.

-

-CH₂- Group: The two methylene protons are chemically equivalent. They are adjacent to a carbon bearing two fluorine atoms. According to the n+1 rule for fluorine coupling, their signal will be split into a triplet by the two equivalent ¹⁹F nuclei (²JHF). The predicted chemical shift is in the range of 3.8 - 4.2 ppm, shifted downfield due to the proximity of the electronegative CF₂Cl group.

-

-OH Group: The hydroxyl proton will appear as a singlet, which may be broad. Its chemical shift is highly dependent on concentration and solvent, typically ranging from 1.5 to 4.0 ppm. In anhydrous samples, it may show coupling to the adjacent CH₂ protons, appearing as a triplet.

¹⁹F NMR

Fluorine NMR is essential for fluorinated compounds.

-

-CF₂- Group: The two fluorine atoms are chemically equivalent. They are coupled to the two adjacent protons of the CH₂ group. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal, split into a triplet (³JFH).

¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show two distinct signals.

-

-CH₂OH Carbon: This carbon is expected to appear around 60-65 ppm. It will be split into a triplet due to two-bond coupling with the fluorine atoms (²JCF).

-

-CF₂Cl Carbon: This carbon will be significantly downfield due to the attached electronegative halogens, likely in the 120-130 ppm range. It will exhibit a very large one-bond C-F coupling (¹JCF), splitting the signal into a triplet .

Predicted NMR Spectroscopic Data Summary:

| Nucleus | Group | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -CH₂- | 3.8 - 4.2 | Triplet (t) | ²JHF ≈ 10-15 Hz |

| ¹H | -OH | 1.5 - 4.0 | Singlet (s) or Triplet (t) | ³JHH ≈ 5-7 Hz (if coupled) |

| ¹³C | -C H₂OH | 60 - 65 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| ¹³C | -C F₂Cl | 120 - 130 | Triplet (t) | ¹JCF ≈ 250-300 Hz |

| ¹⁹F | -CF₂- | -70 to -90 | Triplet (t) | ³JFH ≈ 10-15 Hz |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent does not have signals that overlap with the expected analyte peaks.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-2,2-difluoroethanol in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C spectra.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition programs are used.

-

Data Acquisition: For ¹H NMR, a typical experiment involves 8-16 scans. For the less sensitive ¹³C nucleus, 128 or more scans may be required to achieve a good signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile compounds like this.

Molecular Ion: The molecular formula is C₂H₃ClF₂O. The nominal molecular weight with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) is 116. The key feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

M⁺ peak: at m/z 116 (containing ³⁵Cl)

-

M+2 peak: at m/z 118 (containing ³⁷Cl) The relative intensity of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of a single chlorine atom in the molecule or fragment.[3]

Predicted Fragmentation Pathway: Under EI conditions, the molecular ion is often unstable and undergoes fragmentation.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-2,2-difluoroethanol

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Chloro-2,2-difluoroethanol, a compound utilized in specialized organic synthesis and as an intermediate in the production of various fluorinated molecules.[1] Given its hazardous properties, a thorough understanding of its chemical nature and the associated risks is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who may work with this substance.

Chemical and Physical Properties: The Foundation of Safe Handling

A fundamental aspect of safe laboratory practice is a comprehensive understanding of the physical and chemical properties of the substances being handled. These properties dictate the appropriate storage, handling, and emergency response procedures. 2-Chloro-2,2-difluoroethanol is a colorless liquid.[2]

Table 1: Physicochemical Properties of 2-Chloro-2,2-difluoroethanol

| Property | Value | Source |

| Molecular Formula | C₂H₃ClF₂O | [3][4] |

| Molecular Weight | 116.49 g/mol | [3] |

| CAS Number | 464-00-6 | [2][3][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 93-95 °C | [2] |

| Predicted Density | 1.431 ± 0.06 g/cm³ | [2] |

The causality behind focusing on these properties is clear: the boiling point and predicted high density relative to air indicate that its vapors can accumulate in low-lying areas, increasing the risk of inhalation exposure and fire.

Hazard Identification and Toxicological Profile

2-Chloro-2,2-difluoroethanol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.[3]

Table 2: GHS Hazard Classification for 2-Chloro-2,2-difluoroethanol

| GHS Classification | Hazard Statement | Explanation |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor | The low flashpoint of this compound means it can be easily ignited by sparks, open flames, or hot surfaces.[3][5][6] |

| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, and discomfort.[3][5][7] |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | Repeated exposure may lead to sensitization, where subsequent low-level exposures can cause a significant allergic response.[3][5][7] |

| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | Vapors or splashes can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][5][7] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | Inhalation of vapors can irritate the respiratory tract, leading to coughing and shortness of breath.[3][5][7] |

Safe Handling and Storage: A Proactive Approach to Safety

A self-validating safety system relies on the consistent application of robust handling and storage protocols. The following guidelines are designed to minimize the risk of exposure and accidents.

Engineering Controls

The primary line of defense is to minimize the concentration of airborne contaminants.

-

Ventilation: All work with 2-Chloro-2,2-difluoroethanol must be conducted in a properly functioning chemical fume hood to prevent the accumulation of flammable and irritant vapors in the laboratory.[9]

-

Ignition Source Control: Due to its high flammability, all potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the handling area.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for protecting personnel from direct chemical contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[10][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is imperative to consult the glove manufacturer's specifications for breakthrough time and to inspect gloves for any signs of degradation before use.[10]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9]

-

Respiratory Protection: If there is a risk of exposure exceeding occupational limits, or in the event of a spill, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[12]

Storage Requirements

Proper storage is essential to prevent accidental reactions and fires.

-

Containers: Store in a tightly closed, properly labeled container.[9]

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[13] This area should be away from heat and direct sunlight.

-

Incompatible Materials: Segregate 2-Chloro-2,2-difluoroethanol from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[14][15] Halogenated solvents should be stored separately from non-halogenated solvents.[14]

Emergency Procedures: A Systematic Response to Incidents

In the event of an emergency, a clear and practiced response plan is critical.

Spill Response

A spill of 2-Chloro-2,2-difluoroethanol presents both a fire and a health hazard.

Caption: Emergency Response Workflow for a Chemical Spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[16]

-

Control Ignition Sources: Eliminate all potential ignition sources.[17]

-

Ventilate: If it is safe to do so, increase ventilation to the area, for example, by opening a fume hood sash.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as sand or diatomaceous earth. Do not use combustible materials like paper towels to absorb the initial spill.[12]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.[17]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

Exposure Response

Protocol for Skin Contact:

-

Immediately remove all contaminated clothing.[18]

-

Flush the affected skin with copious amounts of water for at least 15 minutes.[18]

-

Seek immediate medical attention.

Protocol for Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][18]

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention.

Protocol for Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.[8]

Protocol for Ingestion:

-

Do NOT induce vomiting.[8]

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.[8]

Firefighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂) to extinguish fires.[17][19] Water spray may be ineffective but can be used to cool fire-exposed containers.[8]

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Waste Disposal

Proper disposal of 2-Chloro-2,2-difluoroethanol and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Protocol for Waste Disposal:

-

Segregation: As a halogenated solvent, waste 2-Chloro-2,2-difluoroethanol must be collected in a separate, dedicated waste container from non-halogenated solvents.[14][20]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste: 2-Chloro-2,2-difluoroethanol" and include the appropriate hazard pictograms.

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: All waste must be disposed of through an authorized hazardous waste disposal company, typically via high-temperature incineration.[21][22] Do not dispose of this chemical down the drain.

By adhering to the principles and protocols outlined in this guide, researchers and scientists can mitigate the risks associated with 2-Chloro-2,2-difluoroethanol and maintain a safe and productive laboratory environment.

References

-

Flammable Liquids | Division of Research Safety - University of Illinois. (2024). Retrieved from [Link]

-

Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved from [Link]

-

2,2,2- Trifluoroethanol MSDS. (2005). Retrieved from [Link]

-

2-Chloro-2,2-difluoroethan-1-ol | C2H3ClF2O | CID 3864148 - PubChem. (n.d.). Retrieved from [Link]

-

Chemicals - safe use and handling - HSE. (2025). Retrieved from [Link]

-

Personal Protective Equipment (PPE) For Flammable Liquids - Storemasta Blog. (2023). Retrieved from [Link]

-

GHS hazard statements - Wikipedia. (n.d.). Retrieved from [Link]

-

Recycling & Disposal - European Chlorinated Solvents Association. (n.d.). Retrieved from [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). Retrieved from [Link]

-

The particularities of alcohol fires and the use of intervention means - Gesip. (n.d.). Retrieved from [Link]

-

Hazard statements - MSDS Europe. (n.d.). Retrieved from [Link]

-

Flammable and Combustible Liquids Safety Measures and PPE - International Enviroguard. (2021). Retrieved from [Link]

-

Disposal of Waste Solvents - NUS Chemistry. (n.d.). Retrieved from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

-

Examples of PPE for Dangerous Goods Classes - Canada Safety Training Centre. (n.d.). Retrieved from [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.). Retrieved from [Link]

-

Preventing and Controlling Ethanol Fires. (n.d.). Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.). Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved from [Link]

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

-

H-phrases (hazard statements) - Stoffenmanager. (n.d.). Retrieved from [Link]

-

Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.). Retrieved from [Link]

-

Chemical Storage Guidelines - Louisiana State University. (n.d.). Retrieved from [Link]

-

Fire Hazards in Distilleries and Tips on How to Mitigate Them. (2019). Retrieved from [Link]

-

Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions - RAND. (1987). Retrieved from [Link]

-

Chemical Spill Response Procedure - University of Manitoba. (n.d.). Retrieved from [Link]

-

A Quick Guide To Solvent Waste Recycling And Disposal. (2023). Retrieved from [Link]

-

Safe Practices: Handling Flammable Liquids in the Workplace - Weeklysafety.com. (n.d.). Retrieved from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3). (2012). Retrieved from [Link]

-

Lab Safety | MIT. (n.d.). Retrieved from [Link]

-

Fire safety of alcoholic beverages in retail stores - ResearchGate. (2021). Retrieved from [Link]

Sources

- 1. CAS 464-00-6: 2-chloro-2,2-difluoroethanol | CymitQuimica [cymitquimica.com]

- 2. 2-CHLORO-2,2-DIFLUOROETHANOL | 464-00-6 [chemicalbook.com]

- 3. 2-Chloro-2,2-difluoroethan-1-ol | C2H3ClF2O | CID 3864148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 6. H-phrases (hazard statements) [stoffenmanager.com]

- 7. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. weeklysafety.com [weeklysafety.com]

- 12. carlroth.com [carlroth.com]

- 13. 2,2-Difluoroethanol | 359-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. nottingham.ac.uk [nottingham.ac.uk]

- 15. web.mit.edu [web.mit.edu]

- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 17. canr.msu.edu [canr.msu.edu]

- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 19. Les particularités des feux d’alcool et l'utilisation des moyens d’intervention - Gesip [gesip.com]

- 20. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 21. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]

- 22. simplesolvents.com [simplesolvents.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoroethanol via a 2-Chloro-2,2-difluoroethanol Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Introduction: The Significance of 2,2-Difluoroethanol in Modern Chemistry

2,2-Difluoroethanol (DFE) is a pivotal building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The introduction of the difluoromethyl group (-CF₂H) into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins, leading to improved therapeutic efficacy and pharmacokinetic profiles.[1] Consequently, robust and efficient synthetic routes to DFE are of paramount importance to researchers and process chemists.

This application note provides a detailed guide to the synthesis of 2,2-difluoroethanol, with a specific focus on the use of 2-chloro-2,2-difluoroethanol as a key intermediate. While direct, validated protocols for this specific transformation are not extensively reported in peer-reviewed literature, this document outlines a proposed synthetic strategy based on established principles of catalytic hydrogenolysis and metal hydride reduction, drawing parallels from analogous reactions of similar fluorinated compounds. We will delve into the mechanistic rationale behind the proposed steps, provide detailed experimental protocols, and discuss critical parameters for reaction optimization and product purification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the key compounds is essential for safe handling and successful synthesis.

| Property | 2-Chloro-2,2-difluoroethanol | 2,2-Difluoroethanol |

| CAS Number | 464-00-6 | 359-13-7 |

| Molecular Formula | C₂H₃ClF₂O | C₂H₄F₂O |

| Molecular Weight | 116.50 g/mol | 82.05 g/mol |

| Boiling Point | 93-95 °C | 95-96 °C[2] |

| Density | ~1.43 g/cm³ | ~1.30 g/cm³ |

| Appearance | Clear liquid | Colorless liquid |

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of 2,2-difluoroethanol from a suitable starting material would logically proceed through two key stages:

-

Synthesis of the Intermediate: 2-Chloro-2,2-difluoroethanol.

-

Reductive Dechlorination of 2-Chloro-2,2-difluoroethanol to yield 2,2-Difluoroethanol.

This section will detail the theoretical basis and provide projected protocols for each step.

Part 1: Synthesis of 2-Chloro-2,2-difluoroethanol (Intermediate)

A plausible and commonly employed method for the synthesis of α-chloro,α-fluoro alcohols involves the halogenation of a corresponding carbonyl compound. In this case, the logical precursor would be 2,2-difluoroacetaldehyde. However, due to its gaseous nature and challenging handling, a more practical approach involves the reduction of a more stable precursor, such as a 2-chloro-2,2-difluoroacetyl halide or ester.

Projected Protocol: Synthesis of 2-Chloro-2,2-difluoroethanol

This projected protocol is based on the well-established reduction of acyl halides or esters to primary alcohols using a mild reducing agent.

Reaction Scheme:

Materials:

-

2-Chloro-2,2-difluoroacetyl chloride (or a suitable ester thereof)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol or methanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Instrumentation:

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Rotary evaporator

-

Fractional distillation apparatus

Projected Step-by-Step Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, suspend sodium borohydride (1.2 equivalents) in anhydrous ethanol or THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Precursor: Dissolve 2-chloro-2,2-difluoroacetyl chloride (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium borohydride over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases.

-

Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain 2-chloro-2,2-difluoroethanol.

Causality and Optimization:

-

Choice of Reducing Agent: Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is generally preferred for the reduction of acyl chlorides to alcohols as it is less likely to cause over-reduction.[3] The use of NaBH₄ also simplifies the workup procedure.

-

Solvent Selection: Anhydrous polar aprotic solvents like THF or ethereal solvents are suitable for this reduction. Ethanol or methanol can also be used, but care must be taken as they can react with the acyl chloride.

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of the acyl chloride is crucial to control the exothermic reaction and prevent side reactions.

Part 2: Synthesis of 2,2-Difluoroethanol from 2-Chloro-2,2-difluoroethanol

The conversion of 2-chloro-2,2-difluoroethanol to 2,2-difluoroethanol involves the selective removal of the chlorine atom, a process known as reductive dechlorination or hydrogenolysis. Two primary methods are proposed here: Catalytic Hydrogenolysis and Metal Hydride Reduction.

Method A: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely used industrial process for the removal of halogens from organic molecules. It involves the use of a heterogeneous catalyst, typically a noble metal on a carbon support, in the presence of hydrogen gas.

Reaction Scheme:

ClCF₂CH₂OH + [Metal Hydride] → HCF₂CH₂OH

Caption: Proposed workflow for the synthesis of 2,2-difluoroethanol.

Mechanism of Catalytic Hydrogenolysis

Caption: Simplified mechanism of catalytic hydrogenolysis.

Safety and Handling

-

2-Chloro-2,2-difluoroethanol: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

2,2-Difluoroethanol: This compound is flammable and may cause skin and eye irritation. [4]Keep away from ignition sources and handle with appropriate PPE.

-

Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

Characterization of 2,2-Difluoroethanol

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of 2,2-difluoroethanol is expected to show a triplet of triplets for the -CH₂- group due to coupling with both the fluorine atoms and the hydroxyl proton, and a triplet for the -OH proton. The difluoromethyl proton (-CF₂H) will appear as a triplet.

-

¹⁹F NMR will show a doublet of triplets for the two equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,2-difluoroethanol will exhibit a broad O-H stretching band around 3300 cm⁻¹ and strong C-F stretching bands in the region of 1100-1000 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the final product, while MS will show the characteristic molecular ion peak and fragmentation pattern for 2,2-difluoroethanol.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in the reduction of the acyl chloride | Incomplete reaction or side reactions. | Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time. |

| Incomplete hydrogenolysis | Catalyst deactivation or insufficient hydrogen. | Use fresh catalyst. Ensure the system is properly purged with hydrogen and that there are no leaks. Increase hydrogen pressure if possible. |

| Product contaminated with starting material | Incomplete reaction or inefficient purification. | Extend the reaction time or increase the amount of reducing agent/catalyst. Improve the efficiency of the fractional distillation by using a column with a higher number of theoretical plates. |

Conclusion

The synthesis of 2,2-difluoroethanol via a 2-chloro-2,2-difluoroethanol intermediate presents a viable, albeit not extensively documented, synthetic route. The projected protocols provided in this application note, based on well-established chemical transformations, offer a solid foundation for researchers to develop a robust and optimized synthesis. Careful attention to reaction conditions, particularly temperature control and the exclusion of moisture, along with rigorous purification and characterization, are key to obtaining high-purity 2,2-difluoroethanol for its diverse applications in drug discovery and materials science.

References

- US Patent 8,975,448B2, "Process for preparing 2,2-difluoroethanol," assigned to Solvay SA. [URL: https://patents.google.

- Chinese Patent CN104098444A, "Preparation method of 2,2-difluoroethanol." [URL: https://patents.google.

- ChemicalBook, "2,2-Difluoroethanol synthesis." [URL: https://www.chemicalbook.com/synthesis/359-13-7.htm]

- Korean Patent KR20140048983A, "Process for preparing 2,2-difluoroethanol." [URL: https://patents.google.

- World Intellectual Property Organization, WO2013010985A1, "Process for preparing 2,2-difluoroethanol." [URL: https://patents.google.

- Chemistry LibreTexts, "Reduction of Carbonyls to Alcohols Using Metal Hydrides." [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/17.05%3A_Reduction_of_Carbonyls_to_Alcohols_Using_Metal_Hydrides]

- BenchChem, "Technical Support Center: Purification of 2,2-Difluoroethanol." [URL: https://www.benchchem.

- ChemicalBook, "2,2-Difluoroethanol(359-13-7) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/359-13-7_1hnmr.htm]

- RSC Publishing, "Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst." [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02588a]

- ResearchGate, "Reduction of C O to CHOH by Metal Hydrides | Request PDF." [URL: https://www.researchgate.net/publication/282589544_Reduction_of_C_O_to_CHOH_by_Metal_Hydrides]

- SlideShare, "Reduction with metal hydride- PCI syllabus-Organic / Heterocyclic chemistry." [URL: https://www.slideshare.net/AkhilNagar4/reduction-with-metal-hydride-pci-syllabusorganic-heterocyclic-chemistry]

- ResearchGate, "Catalytic Hydrogenolysis of Ethanol Organosolv Lignin. | Request PDF." [URL: https://www.researchgate.net/publication/225308698_Catalytic_Hydrogenolysis_of_Ethanol_Organosolv_Lignin]

- ResearchGate, "(PDF) NMR Spectrum of Oriented 2-chloroethanol." [URL: https://www.researchgate.net/publication/262905335_NMR_Spectrum_of_Oriented_2-chloroethanol]

- YouTube, "NMR spectra of 2-Chloroethanol." [URL: https://www.youtube.

- National Center for Biotechnology Information, "Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8428801/]

- Organic Reactions, "Reductions by Metal Alkoxyaluminum Hydrides." [URL: https://organicreactions.org/index.php/Reduction_by_Metal_Alkoxyaluminum_Hydrides]

- YouTube, "Complex Metal Hydride Reductions of Carbonyl Compounds." [URL: https://www.youtube.

- ResearchGate, "Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF." [URL: https://www.researchgate.net/publication/235777194_Debenzylation_using_catalytic_hydrogenolysis_in_trifluoroethanol_and_the_total_synthesis_of_--raumacline]

- Organic Syntheses, "1 - Organic Syntheses Procedure." [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0295]

- Fisher Scientific, "SAFETY DATA SHEET - 2,2-Difluoroethanol." [URL: https://www.fishersci.com/msds?productName=AC115860050]

- PubMed, "Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst." [URL: https://pubmed.ncbi.nlm.nih.gov/34527789/]

- Carl ROTH, "Safety Data Sheet: 2,2,2-Trifluoroethanol." [URL: https://www.carlroth.com/medias/SDB-CP29-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDY4NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGYzLzkwNzgxODU5NjQ1NzQucGRmfGU4YjM5YjQzYjYwYjQxZWE4YjM5YjQzYjYwYjQxZWE4YjM5YjQzYjYwYjQxZWE4YjM5YjQzYjYwYjQxZWE]

- Sigma-Aldrich, "2-Chloroethanol - Safety Data Sheet." [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185744]

- JBC Commons, "rotational spectroscopy of 2-vinyloxirane, 2,2-dimethyloxirane and 2-chloroethanol." [URL: https://jbc.ncf.edu/index.php/jbc/article/view/10]

- Thermo Fisher Scientific, "2,2-Difluoroethanol, 97% 1 g | Buy Online." [URL: https://www.thermofisher.

- ChemicalBook, "2,2,2-Trifluoroethanol(75-89-8) 13C NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/75-89-8_13cnmr.htm]

- Chemsrc, "2,2-Difluoroethanol | CAS#:359-13-7." [URL: https://www.chemsrc.com/en/cas/359-13-7_533864.html]

- Sigma-Aldrich, "SAFETY DATA SHEET - 2-chloroethanol." [URL: https://www.sigmaaldrich.com/sds/aldrich/23000]

Sources

Application Notes and Protocols: The Versatility of 2-Chloro-2,2-difluoroethanol in Nucleophilic Substitution Reactions

Introduction: The Strategic Importance of the Difluoroethyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The 2,2-difluoroethyl group (-CH₂CF₂H) is of particular interest, as it can serve as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and fine-tune lipophilicity and binding interactions. 2-Chloro-2,2-difluoroethanol stands out as a key building block for introducing this valuable motif.[1][2] Its reactivity is centered on the carbon atom bearing the chlorine, which is rendered highly electrophilic by the strong inductive electron-withdrawing effects of the adjacent geminal fluorine atoms.[3] This guide provides an in-depth exploration of the reaction of 2-chloro-2,2-difluoroethanol with various nucleophiles, offering mechanistic insights and detailed protocols for its application.

Core Mechanistic Principles: A Preference for the SN2 Pathway

The reactions of 2-chloro-2,2-difluoroethanol with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] This pathway is favored due to the primary nature of the electrophilic carbon, which is relatively unhindered sterically, and the instability of the corresponding primary carbocation that would be required for an SN1 mechanism.[3][5]

Key Characteristics of the SN2 Reaction:

-

Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[4][6][7]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[5][6]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-chloro-2,2-difluoroethanol) and the nucleophile.[4]

The strong electron-withdrawing nature of the two fluorine atoms significantly increases the partial positive charge on the carbon atom bonded to chlorine, making it a prime target for electron-rich nucleophiles.[3][8]

Caption: General SN2 mechanism for nucleophilic attack.

I. Reactions with O-Nucleophiles: The Williamson Ether Synthesis

The formation of 2,2-difluoroethyl ethers is a common and highly valuable transformation. This is typically achieved via the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile.[7][9][10] The reaction involves the deprotonation of an alcohol or phenol to generate a more potent nucleophile, which then displaces the chloride from 2-chloro-2,2-difluoroethanol.

Protocol: Synthesis of 4-(2,2-Difluoroethoxy)anisole

This protocol details the synthesis of a 2,2-difluoroethyl aryl ether from a phenol.

Materials:

-

4-Methoxyphenol

-

2-Chloro-2,2-difluoroethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloro-2,2-difluoroethanol (1.2 eq) to the mixture dropwise via syringe.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(2,2-difluoroethoxy)anisole.

Data Summary: O-Nucleophile Reactions

| O-Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 70-85 |

| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 80 | 75-90 |

| Benzyl alcohol | NaH | THF | 65 (reflux) | 80-95 |

| Sodium Acetate | N/A | DMF | 100 | 60-75[11][12] |

II. Reactions with N-Nucleophiles: Synthesis of Difluoroethylamines

The reaction of 2-chloro-2,2-difluoroethanol with primary and secondary amines provides access to N-(2,2-difluoroethyl)amines, which are important scaffolds in medicinal chemistry. The reaction generally requires a base to neutralize the hydrochloric acid generated during the substitution.

Protocol: Synthesis of N-Benzyl-2,2-difluoroethanamine

This protocol outlines a typical procedure for the N-alkylation of an amine.

Materials:

-

Benzylamine

-

2-Chloro-2,2-difluoroethanol

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a sealed tube or pressure vessel, combine benzylamine (1.0 eq), 2-chloro-2,2-difluoroethanol (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The development of pressure is expected.

-

Monitor the reaction by GC-MS or LC-MS until the starting amine is consumed.

-

Cool the reaction vessel to room temperature and carefully vent.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography or distillation to afford N-benzyl-2,2-difluoroethanamine.

Note: Experimental studies on the amination of the related 1-chloro-2,2-difluoroethane have shown it to be a viable reaction.[13]

Caption: Workflow for N-difluoroethylation of amines.

III. Reactions with S-Nucleophiles: Access to Difluoroethyl Thioethers

Thiols are highly effective nucleophiles, and their corresponding thiolates are even more reactive.[14][15] The reaction with 2-chloro-2,2-difluoroethanol provides a straightforward route to 2,2-difluoroethyl thioethers (sulfides), which are of interest for their unique electronic properties and potential biological activities.

Protocol: Synthesis of (2,2-Difluoroethyl)(phenyl)sulfane

This method is analogous to the Williamson ether synthesis, but with a thiol substrate.[14]

Materials:

-

Thiophenol

-

2-Chloro-2,2-difluoroethanol

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Diethyl ether

-

Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water or an ethanolic solution of sodium ethoxide. Stir for 20 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.

-

Add 2-chloro-2,2-difluoroethanol (1.1 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the pure thioether.

Data Summary: S-Nucleophile Reactions

| S-Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Thiophenol | NaOH | Ethanol | 78 (reflux) | 85-95 |

| 1-Dodecanethiol | NaH | THF | 65 (reflux) | 90-98 |

| Cysteine derivative | K₂CO₃ | DMF | 60 | 70-85 |

Safety and Handling

2-Chloro-2,2-difluoroethanol is a halogenated organic compound and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

2-Chloro-2,2-difluoroethanol is a robust and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into a wide range of molecules. Its reactivity is governed by the SN2 mechanism, allowing for predictable and efficient reactions with O-, N-, and S-centered nucleophiles. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their synthetic endeavors.

References

- Benchchem. A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution.

- Google Patents. US8975448B2 - Process for preparing 2,2-difluoroethanol.

- YouTube. Sn2 Reaction: Nucleophilic Substitution of Chloroethane.

- Google Patents. KR20140048983A - Process for preparing 2,2-difluoroethanol.

- Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- Google Patents. WO2013010985A1 - Process for preparing 2,2-difluoroethanol.

- CymitQuimica. CAS 464-00-6: 2-chloro-2,2-difluoroethanol.

- ResearchGate. Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane.

- Master Organic Chemistry. Thiols And Thioethers.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Chemistry Steps. Reactions of Thiols.

- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.

- National Institutes of Health. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.

- Chemistry LibreTexts. Williamson Ether Synthesis.

- Chemistry LibreTexts. Thiols and Sulfides.

- Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds.

- Organic Chemistry Research. An Efficient Tandem Synthesis of Alkyl Aryl Ethers.

- ChemicalBook. 2,2-Difluoroethanol CAS#: 359-13-7.

Sources

- 1. CAS 464-00-6: 2-chloro-2,2-difluoroethanol | CymitQuimica [cymitquimica.com]

- 2. 2,2-Difluoroethanol CAS#: 359-13-7 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemres.org [orgchemres.org]

- 11. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 12. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: 2-Chloro-2,2-difluoroethanol in the Synthesis of Fluorinated Compounds

Introduction: The Strategic Value of Fluorine in Modern Chemistry

The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can dramatically improve the therapeutic profile of bioactive compounds.[3][4] Consequently, the development of novel building blocks and synthetic methodologies for introducing fluorinated motifs is of paramount importance.

2-Chloro-2,2-difluoroethanol (CAS 464-00-6) has emerged as a versatile and valuable intermediate in this pursuit.[5][6] Its structure, featuring a hydroxyl group for synthetic manipulation and a gem-difluoro-chloroethyl moiety, provides a unique handle for constructing complex fluorinated molecules. This guide provides an in-depth exploration of the properties, reactivity, and applications of 2-chloro-2,2-difluoroethanol, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties & Critical Safety Protocols

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe experimental design.

Physicochemical Data

The key properties of 2-chloro-2,2-difluoroethanol are summarized below, providing essential data for reaction setup and purification.

| Property | Value | Source |

| CAS Number | 464-00-6 | [7][8][9] |

| Molecular Formula | C₂H₃ClF₂O | [7][8][9] |

| Molecular Weight | 116.49 g/mol | [7][8] |

| Appearance | Clear liquid | [6] |

| Boiling Point | 93-95 °C | [6] |

| Density | ~1.431 g/cm³ (Predicted) | [6] |

| pKa | ~12.7 (Predicted) | [6] |

Mandatory Safety & Handling Protocols

2-Chloro-2,2-difluoroethanol is classified as a hazardous substance, demanding strict adherence to safety protocols.[7] Its reactivity and potential health risks necessitate careful handling to ensure operator safety and experimental integrity.

GHS Hazard Statements:

-

Highly Flammable liquid and vapor (H225).[7]

-

May cause an allergic skin reaction (H317).[7]

-

Causes serious eye irritation (H319).[7]

-

May cause skin irritation (H315).[7]

-

May cause respiratory irritation (H335).[7]

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle 2-chloro-2,2-difluoroethanol inside a certified chemical fume hood with proper ventilation to avoid inhalation of vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Flame-retardant lab coat.

-

Chemical safety goggles and a face shield.[11]

-

Solvent-resistant gloves (e.g., nitrile, neoprene).

-

-

Dispensing: Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flameproof area, away from heat, sparks, and open flames.[10][12]

-

Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Core Synthetic Application: Synthesis of Difluoromethyl Ethers via Williamson Ether Synthesis

One of the most powerful applications of 2-chloro-2,2-difluoroethanol is its use as an electrophile in Williamson ether synthesis to generate valuable difluoromethyl ether moieties. The hydroxyl group is first converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic attack.

Mechanistic Rationale

The direct use of the hydroxyl group as a leaving group is unfavorable. By converting it to a sulfonate ester (e.g., tosylate), we create an excellent leaving group. This allows for an efficient S_N2 reaction with a nucleophilic partner, such as a phenoxide, to form the desired ether linkage. The choice of a strong, non-nucleophilic base is critical for deprotonating the phenol without competing in the substitution reaction. The use of an aprotic polar solvent like DMF or acetonitrile stabilizes the charged intermediate and promotes the reaction rate.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 1-(2-Chloro-2,2-difluoroethoxy)-4-nitrobenzene

This two-step protocol details the activation of 2-chloro-2,2-difluoroethanol followed by its reaction with 4-nitrophenol.

Materials:

-

2-Chloro-2,2-difluoroethanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine (anhydrous, 3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-